2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate
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Overview
Description
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate is an organic compound that combines the structural features of cinnamic acid and hydrazone derivatives. This compound is characterized by the presence of a cinnamate ester linked to a hydrazone moiety, which is further substituted with a 2,4-dinitrophenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as cinnamates and dinitrophenylhydrazines, have been studied for their antimicrobial and antitumor properties .
Mode of Action
It’s known that 2,4-dinitrophenylhydrazine, a component of this compound, reacts with aldehydes and ketones to form a 2,4-dinitrophenylhydrazone . This reaction is a condensation reaction, where water is eliminated .
Biochemical Pathways
It’s known that cinnamates, a class of compounds to which this compound belongs, have been shown to interact with the fungal plasmatic membrane and with the cell wall .
Pharmacokinetics
It’s known that similar compounds, such as cinnamates, are widely used in the food and cosmetic industries, suggesting they have acceptable bioavailability and safety profiles .
Result of Action
It’s known that similar compounds, such as cinnamates, have antimicrobial activity .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils, a class of compounds to which this compound belongs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate typically involves the condensation of 2-(2,4-dinitrophenyl)hydrazine with cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters share structural similarities with 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate.
Hydrazone Derivatives: Compounds containing hydrazone linkages, such as phenylhydrazones, are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features of cinnamate and hydrazone moieties, along with the presence of a 2,4-dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6/c27-22(13-10-16-6-2-1-3-7-16)32-21-9-5-4-8-17(21)15-23-24-19-12-11-18(25(28)29)14-20(19)26(30)31/h1-15,24H/b13-10+,23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPZZOPWMEPGZ-RKSCBCEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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